molecular formula C16H23NO3 B12503463 4-(1-Hydroxypropyl)-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one

4-(1-Hydroxypropyl)-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one

Cat. No.: B12503463
M. Wt: 277.36 g/mol
InChI Key: HUXMLWAFNXMEBY-UHFFFAOYSA-N
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Description

®-4-((S)-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a hydroxypropyl group, and a methoxyphenyl group. The stereochemistry of the compound is crucial for its biological activity and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((S)-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one typically involves several steps, including the formation of the pyrrolidinone ring and the introduction of the hydroxypropyl and methoxyphenyl groups. Common synthetic routes include:

    Formation of the Pyrrolidinone Ring: This step often involves the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.

    Introduction of the Hydroxypropyl Group: This can be achieved through the addition of a hydroxypropyl halide to the pyrrolidinone ring, followed by reduction to form the hydroxy group.

    Introduction of the Methoxyphenyl Group: This step typically involves the alkylation of the pyrrolidinone ring with a methoxyphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of ®-4-((S)-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-((S)-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under anhydrous conditions.

    Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases under anhydrous conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrrolidinone derivatives.

Scientific Research Applications

®-4-((S)-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-4-((S)-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Receptor Interaction: Modulating the activity of receptors, such as neurotransmitter receptors, to influence cellular signaling.

    Pathway Modulation: Affecting key signaling pathways, such as the MAPK or PI3K/Akt pathways, to alter cellular responses.

Comparison with Similar Compounds

®-4-((S)-1-Hydroxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    (S)-4-(®-1-Hydroxypropyl)-1-((S)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one: A stereoisomer with different biological activity and chemical properties.

    4-((S)-1-Hydroxypropyl)-1-(1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one: A compound lacking the chiral centers, resulting in different reactivity and applications.

    4-((S)-1-Hydroxypropyl)-1-(1-(4-methoxyphenyl)ethyl)pyrrolidin-2-thione: A sulfur analog with distinct chemical and biological properties.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

4-(1-hydroxypropyl)-1-[1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C16H23NO3/c1-4-15(18)13-9-16(19)17(10-13)11(2)12-5-7-14(20-3)8-6-12/h5-8,11,13,15,18H,4,9-10H2,1-3H3

InChI Key

HUXMLWAFNXMEBY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CC(=O)N(C1)C(C)C2=CC=C(C=C2)OC)O

Origin of Product

United States

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